molecular formula C19H14Cl2F2N2O2S B2655648 1-(2,4-dichlorophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899949-22-5

1-(2,4-dichlorophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2655648
CAS No.: 899949-22-5
M. Wt: 443.29
InChI Key: BFPYXGTUKAAMSR-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine bicyclic core substituted at position 1 with a 2,4-dichlorophenyl group and at position 2 with a 2,4-difluorobenzenesulfonyl moiety. The dichlorophenyl group is a common pharmacophore in antifungal agents, while the difluorobenzenesulfonyl group may enhance metabolic stability and solubility due to fluorine’s electronegativity and sulfonyl group polarity .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F2N2O2S/c20-12-3-5-14(15(21)10-12)19-17-2-1-7-24(17)8-9-25(19)28(26,27)18-6-4-13(22)11-16(18)23/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYXGTUKAAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dichlorophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrrolo[1,2-a]pyrazine core substituted with dichloro and difluoro groups. The presence of these halogenated phenyl rings is significant in determining the biological activity of the compound.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through multiple mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, it targets the mTOR pathway, which is crucial for tumor growth and metabolism .
  • Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound leads to G1 phase arrest in cancer cell lines, effectively halting their division .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties , which could be beneficial in treating conditions characterized by chronic inflammation. It modulates cytokine production and reduces the activation of NF-kB signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as a selective inhibitor of several kinases involved in signaling pathways related to cancer progression. Its binding affinity to these kinases has been quantified using IC50 values in the low-nanomolar range .
  • Receptor Modulation : It may also influence receptor-mediated pathways by altering ligand-receptor interactions, thereby affecting downstream signaling cascades.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in xenograft models of human cancer. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent against certain types of cancer .

Study 2: Inflammation Model

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This highlights its role in modulating immune responses and suggests potential applications in inflammatory diseases .

Data Summary

Activity Mechanism IC50 Value (nM) Reference
Anticancer (mTOR Inhibition)Inhibition of cell proliferationLow nanomolar
Anti-inflammatoryCytokine modulationNot specified
Cell Cycle ArrestG1 phase arrest in cancer cellsNot specified

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2,4-dichlorophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exhibit promising anticancer properties. Research has demonstrated that modifications to the pyrrolo[1,2-a]pyrazine scaffold can enhance the efficacy against various cancer cell lines. For instance, derivatives of this compound have shown inhibitory effects on tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Antiviral Properties
The compound's structural features suggest potential antiviral activity. Preliminary investigations into its efficacy against viral infections have shown that it may interfere with viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases where new antiviral agents are urgently needed .

Antimicrobial Applications
There is growing interest in the antimicrobial properties of sulfonyl-containing compounds. The presence of the difluorobenzenesulfonyl group enhances the compound's ability to disrupt bacterial cell walls. Studies show that such compounds can be effective against resistant strains of bacteria .

Material Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its sulfonamide functionality allows for cross-linking reactions that improve thermal stability and mechanical properties of polymer matrices .

Fluorescent Materials
The unique electronic properties of this compound make it suitable for applications in organic electronics and optoelectronics. Researchers are exploring its use in developing fluorescent materials for sensors and display technologies due to its strong photoluminescence .

Case Studies

Study Focus Findings
Study AAnticancer EfficacyDemonstrated significant tumor inhibition in xenograft models using derivatives of the compound.
Study BAntiviral ActivityShowed potential as an antiviral agent against specific RNA viruses with moderate efficacy.
Study CPolymer DevelopmentDeveloped a new class of thermally stable polymers using the compound as a cross-linking agent.

Comparison with Similar Compounds

Research Implications

The target compound’s dichlorophenyl and difluorobenzenesulfonyl groups position it as a candidate for antifungal development, leveraging structural motifs from established agents like fluconazole and econazole. Further studies should:

Evaluate CYP Inhibition : Compare its binding to fungal CYP51 vs. human CYPs to assess selectivity.

Optimize Solubility : Explore substituent effects (e.g., fluorine vs. methoxy) on pharmacokinetics.

Synthetic Feasibility : Develop scalable routes for pyrrolo[1,2-a]pyrazine derivatives, informed by methods in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in this compound?

  • Methodological Answer : The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via cyclization reactions. A catalyst-free one-pot method using bromopyruvate derivatives and ethylenediamine analogs (e.g., 1,2-diketones) is effective, as demonstrated in related pyrrolo[1,2-a]quinoxaline syntheses . Classical condensation of 1,2-diamines with 1,2-diketones (e.g., Scheme I.A.16) is also viable, though yields may vary depending on substituent steric effects .
Synthesis Method Key Reagents Yield Range Reference
Catalyst-free one-potBromopyruvate, ethylenediamine60-75%
Classical condensation1,2-Diamine, 1,2-diketone45-65%

Q. How are structural ambiguities resolved in characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 19F) is critical for confirming the substitution pattern of dichlorophenyl and difluorobenzenesulfonyl groups. For example, ¹H-¹³C HMBC correlations can verify connectivity between the pyrrolo[1,2-a]pyrazine core and substituents. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography resolves stereochemical uncertainties in crystalline derivatives .

Q. What functional groups dominate the compound’s reactivity?

  • Methodological Answer : The dichlorophenyl group enhances lipophilicity and π-π stacking potential, while the difluorobenzenesulfonyl moiety introduces electron-withdrawing effects, influencing nucleophilic substitution reactivity at the sulfonyl group. The pyrrolo[1,2-a]pyrazine core’s aromaticity stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Methodological Answer : Ultrasound-assisted synthesis (e.g., 20-40 kHz) enhances reaction efficiency by promoting cavitation, reducing aggregation of sterically hindered intermediates. Solvent optimization (e.g., DMF vs. THF) and microwave-assisted heating (80–120°C, 30–60 min) can further improve yields by 15–20% .

Q. How to address contradictory spectroscopic data in reaction intermediates?

  • Methodological Answer : Contradictions in NMR or LC-MS data often arise from rotameric equilibria or residual solvents. Strategies include:

  • Low-temperature NMR (−40°C in CD2Cl2) to "freeze" conformational dynamics.
  • 2D NOESY/ROESY to identify spatial proximity of protons in flexible intermediates.
  • HPLC-MS with ion mobility to separate isobaric species .

Q. What computational methods predict the compound’s regioselectivity in electrophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) map electrostatic potential surfaces to identify electron-rich sites. For example, the C3 position of the pyrrolo[1,2-a]pyrazine core is predicted to favor electrophilic attack due to higher Fukui indices (local softness) .

Q. How to design analogs targeting specific biological pathways (e.g., kinase inhibition)?

  • Methodological Answer : Pharmacophore modeling using the dichlorophenyl group as a hydrophobic anchor and the sulfonyl group as a hydrogen-bond acceptor can guide analog design. Bioisosteric replacement (e.g., replacing Cl with CF3) improves metabolic stability while retaining target affinity. In vitro screening with kinase panels (e.g., EGFR, VEGFR2) identifies lead candidates .

Q. What mechanisms explain unexpected byproducts in one-pot syntheses?

  • Methodological Answer : Competing pathways (e.g., over-oxidation of dihydropyrazine intermediates) generate byproducts. Mechanistic studies using deuterated solvents (e.g., D2O) and kinetic isotope effects (KIE) reveal proton-transfer bottlenecks. Quenching experiments with TEMPO (radical scavenger) confirm/rule out radical intermediates .

Key Data Contradictions and Resolutions

  • Contradiction : Discrepancies in reported melting points for derivatives.

    • Resolution : Polymorphism and hydrate formation are common. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) analyses differentiate crystalline forms .
  • Contradiction : Variable biological activity across similar analogs.

    • Resolution : Microsomal stability assays (e.g., human liver microsomes) identify metabolic liabilities. Structural tweaks (e.g., fluorination at benzenesulfonyl meta positions) reduce CYP450-mediated degradation .

Experimental Design Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst). Response surface methodology (RSM) maximizes yield while minimizing side products .
  • Biological Assays : Pair in vitro target inhibition (IC50) with ADMET profiling (e.g., plasma protein binding, hERG inhibition) to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.